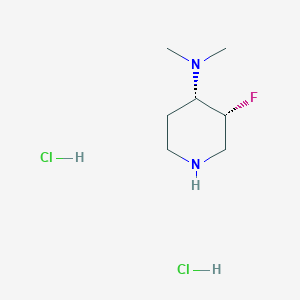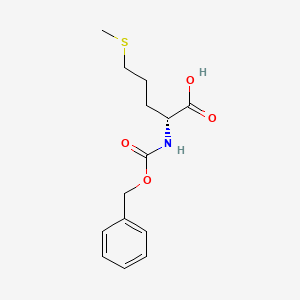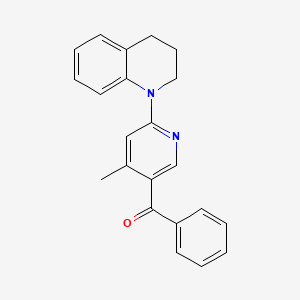
4-(2,2,2-Trifluoroethoxy)phenylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2,2-Trifluoroethoxy)phenylhydrazine is an organic compound with the molecular formula C8H10ClF3N2O. It is known for its unique structure, which includes a trifluoroethoxy group attached to a phenylhydrazine moiety. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)phenylhydrazine typically involves the reaction of 4-nitrophenol with 2,2,2-trifluoroethanol in the presence of a base to form 4-(2,2,2-trifluoroethoxy)nitrobenzene. This intermediate is then reduced using hydrazine hydrate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
4-(2,2,2-Trifluoroethoxy)phenylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Azobenzenes
Reduction: Hydrazones
Substitution: Various substituted phenylhydrazines
科学的研究の応用
4-(2,2,2-Trifluoroethoxy)phenylhydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)phenylhydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The trifluoroethoxy group enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethoxy)phenylhydrazine
- 4-(2,2,2-Trifluoroethoxy)aniline
- 4-(2,2,2-Trifluoroethoxy)benzaldehyde
Uniqueness
4-(2,2,2-Trifluoroethoxy)phenylhydrazine is unique due to its trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. These properties make it more reactive in certain chemical reactions compared to its analogs .
特性
分子式 |
C8H9F3N2O |
|---|---|
分子量 |
206.16 g/mol |
IUPAC名 |
[4-(2,2,2-trifluoroethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-3-1-6(13-12)2-4-7/h1-4,13H,5,12H2 |
InChIキー |
BUVKPKXJYPANIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NN)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13013067.png)






![(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane](/img/structure/B13013098.png)
![2-tert-butyl 3-methyl(3S,7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2,3(1H)-dicarboxylate](/img/structure/B13013107.png)

![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)


